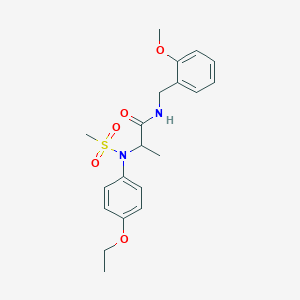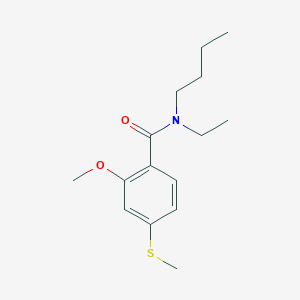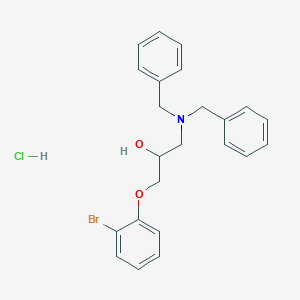![molecular formula C18H19NO3S B3977676 methyl 4-methyl-3-{[2-(phenylthio)propanoyl]amino}benzoate](/img/structure/B3977676.png)
methyl 4-methyl-3-{[2-(phenylthio)propanoyl]amino}benzoate
Übersicht
Beschreibung
Methyl 4-methyl-3-{[2-(phenylthio)propanoyl]amino}benzoate, also known as MPB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MPB belongs to the family of benzoylphenylurea (BPU) compounds, which have been used as insecticides and acaricides. However, MPB has shown promise as a tool for studying the biological mechanisms of cancer and other diseases.
Wirkmechanismus
The mechanism of action of methyl 4-methyl-3-{[2-(phenylthio)propanoyl]amino}benzoate is not fully understood, but it is thought to involve the inhibition of tubulin polymerization, which is necessary for cell division. methyl 4-methyl-3-{[2-(phenylthio)propanoyl]amino}benzoate has also been shown to inhibit the activity of certain enzymes involved in the metabolism of cancer cells.
Biochemical and Physiological Effects
methyl 4-methyl-3-{[2-(phenylthio)propanoyl]amino}benzoate has been shown to have a variety of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis, and anti-inflammatory activity. It has also been shown to have antioxidant properties and to inhibit the activity of certain enzymes involved in cancer metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl 4-methyl-3-{[2-(phenylthio)propanoyl]amino}benzoate in lab experiments is its specificity for certain targets, such as tubulin and cancer metabolism enzymes. This allows researchers to study these targets in a more controlled manner. However, one limitation of using methyl 4-methyl-3-{[2-(phenylthio)propanoyl]amino}benzoate is its potential toxicity, which can vary depending on the cell type and concentration used.
Zukünftige Richtungen
There are several future directions for research involving methyl 4-methyl-3-{[2-(phenylthio)propanoyl]amino}benzoate. One area of interest is the development of more potent and selective analogs of methyl 4-methyl-3-{[2-(phenylthio)propanoyl]amino}benzoate for use as cancer therapeutics. Another area of interest is the study of methyl 4-methyl-3-{[2-(phenylthio)propanoyl]amino}benzoate's effects on other diseases, such as Alzheimer's disease and inflammation-related disorders. Additionally, further research is needed to fully understand the mechanism of action of methyl 4-methyl-3-{[2-(phenylthio)propanoyl]amino}benzoate and its potential side effects.
Wissenschaftliche Forschungsanwendungen
Methyl 4-methyl-3-{[2-(phenylthio)propanoyl]amino}benzoate has been used in scientific research to study the mechanisms of cancer and other diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis (programmed cell death) in cancer cells. methyl 4-methyl-3-{[2-(phenylthio)propanoyl]amino}benzoate has also been shown to inhibit angiogenesis (the formation of new blood vessels) and to have anti-inflammatory properties.
Eigenschaften
IUPAC Name |
methyl 4-methyl-3-(2-phenylsulfanylpropanoylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-12-9-10-14(18(21)22-3)11-16(12)19-17(20)13(2)23-15-7-5-4-6-8-15/h4-11,13H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTGQLXRYKYFPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C(C)SC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-benzyl-5-[4-(3-bromobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3977597.png)
![N-(2-nitrophenyl)-2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetamide](/img/structure/B3977605.png)

![2-(cyclohexylamino)-3-[(4-methylphenyl)amino]naphthoquinone](/img/structure/B3977616.png)
![N-[1-(4-fluorophenyl)ethyl]-4-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B3977622.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B3977626.png)
![2-({[2-hydroxy-3-(4-methylphenoxy)propyl]amino}carbonyl)benzoic acid](/img/structure/B3977630.png)

![1-[2-(4-bromophenoxy)ethyl]-3-propyl-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3977648.png)

![3-phenyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}butanamide](/img/structure/B3977678.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3977698.png)